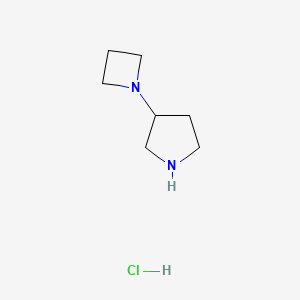

3-(1-Azetidinyl)pyrrolidine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

Azetidines, which include 3-(1-Azetidinyl)pyrrolidine hydrochloride, can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride. An even more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis

The InChI code for 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is 1S/C7H10N2O2.ClH/c10-6-1-5 (7 (11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2, (H,9,10,11);1H .Chemical Reactions Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen

Nicotinic Acetylcholine Receptor Affinity

2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines : Research has demonstrated that derivatives of 3-(1-Azetidinyl)pyrrolidine hydrochloride, specifically 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), show high affinity for nicotinic acetylcholine receptors (nAChRs). A series of analogues of A-85380 were synthesized and evaluated, revealing that certain halogen-substituted analogues exhibit subnanomolar affinity for nAChRs, suggesting potential applications as pharmacological probes or for developing radiohalogenated tracers to study nAChRs (Koren et al., 1998).

Synthesis and Reactivity

An Expeditions Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones : A novel method was developed for synthesizing 3-pyrrole-substituted 2-azetidinones, showcasing the compound's versatility in organic synthesis. The procedure demonstrated that various substituents at N-1 and C-4 of the 2-azetidinone ring do not significantly affect the reaction yield or rate, indicating a broad applicability in chemical synthesis (Bandyopadhyay et al., 2012).

Ring Expansion of 2-(α-Hydroxyalkyl)azetidines : This study illustrates the transformation of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines. The reaction involves a stereospecific rearrangement, offering a synthetic route to functionalized pyrrolidines with controlled substitution patterns (Durrat et al., 2008).

Chemical Properties and Potential Applications

Trifluoromethyl Nitrogen Heterocycles : The paper discusses the significance of fluorinated aziridines, azetidines, and pyrrolidines in synthetic chemistry. These heterocycles serve as crucial building blocks for complex structures and are integral components in medicinal chemistry, hinting at the potential utility of 3-(1-Azetidinyl)pyrrolidine hydrochloride in this context (Meyer, 2016).

Azetidines, Azetines and Azetes Monocyclic

: This comprehensive review highlights the thermal stability and reactivity of azetidines, along with their applications in synthesizing various heterocycles like pyrrolidines and pyrroles. The paper emphasizes the transformation of azetidines into other valuable chemical entities, showcasing their utility in organic synthesis and potential applications in pharmaceuticals (Singh et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Azetidines, including 3-(1-Azetidinyl)pyrrolidine hydrochloride, have seen remarkable advances in their chemistry and reactivity. They have been used as motifs in drug discovery, polymerization, and chiral templates . The future directions of research on this compound will likely continue to focus on these areas, as well as exploring new potential applications.

Eigenschaften

IUPAC Name |

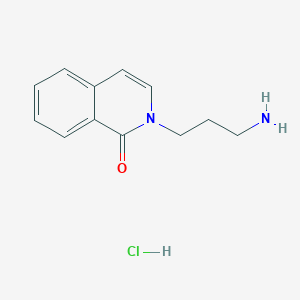

3-(azetidin-1-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c1-4-9(5-1)7-2-3-8-6-7;/h7-8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBWIEXLSVIDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696868 | |

| Record name | 3-(Azetidin-1-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-1-YL)pyrrolidine hydrochloride | |

CAS RN |

1018443-00-9 | |

| Record name | 3-(Azetidin-1-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503290.png)

![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503293.png)

![3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1503302.png)

![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)

![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503325.png)

![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)

![7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1503347.png)

![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)

![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)

![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)